N-[4-[2-(4-methylphenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
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Description
N-[4-[2-(4-methylphenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide is a useful research compound. Its molecular formula is C22H23N3O4S3 and its molecular weight is 489.62. The purity is usually 95%.
BenchChem offers high-quality N-[4-[2-(4-methylphenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-[2-(4-methylphenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sulfonylureas and Diabetes Research
Sulfonylureas, such as metahexamide, are known for their hypoglycemic effects in treating diabetes. They function by stimulating insulin release from pancreatic β-cells. The study by Pollen et al. (1960) on metahexamide's effects on diabetic patients provides an example of how sulfonylurea compounds are researched for diabetes treatment, highlighting their absorption, excretion, and comparative efficacy with other diabetes medications Treatment of Diabetes with Metahexamide.
Sulfonamides and Antibacterial Research
Sulfonamides like sulfathiazole have been utilized for their antibacterial properties, treating various infections. The research by Glicklich and Sherman (1941) on sulfathiazole's toxic effects when used to treat chancroidal infection exemplifies the application of sulfonamides in infectious disease research, noting potential adverse reactions and the importance of monitoring for drug-induced toxicity Toxic Effects of Sulfathiazole Used in Treatment of Chancroidal Infection.
Sulfonamides in Anti-inflammatory and Analgesic Research
Celecoxib, a COX-2 inhibitor with a sulfonamide moiety, is used to relieve pain and inflammation in conditions like arthritis. Research by Grob et al. (2000) on allergic skin reactions to celecoxib due to delayed-type hypersensitivity reactions provides insights into the immunological aspects of sulfonamide research, focusing on adverse reactions and patient safety Allergic Skin Reaction to Celecoxib.
properties
IUPAC Name |
N-[4-[2-(4-methylphenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S3/c1-3-31(26,27)24-18-10-8-17(9-11-18)20-15-21(22-5-4-14-30-22)25(23-20)32(28,29)19-12-6-16(2)7-13-19/h4-14,21,24H,3,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIAGZNLIXFNQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[2-(4-methylphenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
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